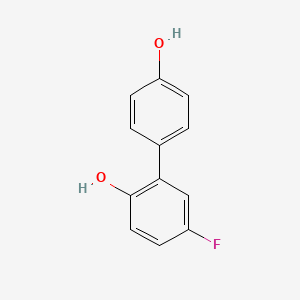
3-Fluoro-4-(4-hydroxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(4-hydroxyphenyl)phenol, commonly known as FPHP, is a synthetic phenolic compound with a wide range of biological activities. It has been extensively studied in recent years due to its potential applications in various fields, such as medicine, agriculture, and environmental science. FPHP has been found to have strong antioxidant, antifungal, and antibacterial activities, as well as a potential role in cancer therapy.
科学的研究の応用
FPHP has been extensively studied for its potential applications in various fields, such as medicine, agriculture, and environmental science. In the medical field, FPHP has been found to have strong antioxidant, antifungal, and antibacterial activities, as well as a potential role in cancer therapy. In the agricultural field, FPHP has been studied for its potential use as a natural pesticide and fungicide. In the environmental field, FPHP has been studied for its potential use as a bioremediation agent.
作用機序
The exact mechanism of action of FPHP is still not fully understood, but it is believed to involve the inhibition of enzymes and other cellular processes. FPHP is thought to interact with proteins and lipids in the cell membrane, leading to changes in the cell's structure and function. It is also believed to inhibit the activity of certain enzymes, such as those involved in the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects
FPHP has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species and pro-inflammatory cytokines. It has also been shown to decrease the production of nitric oxide, a molecule involved in inflammation and cell death. In addition, FPHP has been found to have a protective effect against oxidative stress and DNA damage.
実験室実験の利点と制限
FPHP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be purified using simple techniques, such as column chromatography or recrystallization. In addition, FPHP is relatively stable and can be stored for long periods of time. The main limitation of FPHP is its low solubility in water, which can limit its use in certain experiments.
将来の方向性
Given the potential of FPHP for use in various fields, there are a number of possible future directions for research. These include further exploration of its mechanism of action, development of more efficient synthesis methods, and investigation of its potential use in drug delivery systems. In addition, research could be conducted to explore the potential therapeutic applications of FPHP, such as its use in cancer therapy and as a natural pesticide and fungicide. Finally, research should be conducted to assess the safety and toxicity of FPHP, as well as its potential environmental impacts.
合成法
The synthesis of FPHP is a relatively simple process that involves the reaction of 4-hydroxybenzaldehyde and 3-fluorobenzoyl chloride. The reaction is catalyzed by a base, such as pyridine or triethylamine, and proceeds in the presence of a solvent, such as dichloromethane or toluene. The reaction yields FPHP in high yields, typically greater than 90%. The product can then be purified by column chromatography or recrystallization.
特性
IUPAC Name |
3-fluoro-4-(4-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYLOARNFVXSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680791 |
Source


|
| Record name | 2-Fluoro[1,1'-biphenyl]-4,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1225772-51-9 |
Source


|
| Record name | 2-Fluoro[1,1'-biphenyl]-4,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














